Research suggests that 4-[2-(2,5-Dimethylphenoxy)propanoyl]morpholine exerts its anxiolytic-like activity through a mechanism primarily involving the 5-HT1A receptor. [] Specifically, it has been shown to act as a biased agonist at this receptor, preferentially activating β-arrestin signaling pathways. [] Further research is needed to fully elucidate the downstream effects of this biased agonism and its implications for anxiolytic effects.
The primary application of 4-[2-(2,5-Dimethylphenoxy)propanoyl]morpholine explored in the available literature is its potential as an anxiolytic agent. [] Preclinical studies using behavioral paradigms like the four-plate test and the elevated plus maze test have demonstrated its anxiolytic-like effects. [] These effects were shown to be mediated through the 5-HT1A receptor, as pretreatment with the selective 5-HT1A receptor antagonist WAY-100635 reversed the anxiolytic-like response. []
Besides its interaction with the 5-HT1A receptor, 4-[2-(2,5-Dimethylphenoxy)propanoyl]morpholine has been found to interact with other serotonin receptors, albeit with lower affinity. It exhibits moderate antagonism at the D2 receptor and weak antagonism at 5-HT7 and 5-HT2A receptors. [] The implications of these interactions on its overall pharmacological profile warrant further investigation.
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 1460-97-5
CAS No.: 2102-58-1
CAS No.: